2',3'-Dideoxyadenosine
Overview
Description
2',3'-dideoxyadenosine is a purine 2',3'-dideoxyribonucleoside in which the nucleobase component is specified as adenine. It has a role as an EC 4.6.1.1 (adenylate cyclase) inhibitor and an EC 3.5.4.4 (adenosine deaminase) inhibitor. It is a purine 2',3'-dideoxyribonucleoside and a member of adenosines.
Dideoxyadenosine is a prodrug form of didanosine, a nucleoside reverse transcriptase inhibitor analog of adenosine.
2' ,3' -dideoxyadenosine is an off-white powder. (NTP, 1992)
Scientific Research Applications
Antiviral Activity and Therapeutic Potential in HIV Infection
2',3'-Dideoxyadenosine, identified in research as didanosine, has been observed for its antiviral activity, particularly in the context of human immunodeficiency virus (HIV) infection. Studies have detailed its mechanism of action, which involves intracellular conversion to its active triphosphate metabolite. This metabolite inhibits viral reverse transcriptase and terminates proviral DNA, leading to virustatic inhibition of actively replicating HIV at clinically relevant concentrations. Initial phase I studies indicated beneficial effects on surrogate markers of clinical efficacy and improved clinical manifestations of HIV infection, with significant survival rates observed in patients with acquired immune deficiency syndrome (AIDS) and AIDS-related complex (ARC). Despite these promising results, the impact of didanosine on clinical end-points like disease progression and survival, as well as its combination with other antiviral agents, remains to be fully established (Faulds & Brogden, 1992).
Cellular Pharmacology, Structure-Activity Relationships, and Pharmacokinetics of Anti-HIV Nucleoside Analogs
Further research has focused on the development and optimization of anti-HIV nucleoside analogs, including 2',3'-dideoxynucleoside analogs. These studies have reviewed a broad spectrum of anti-HIV nucleoside analogs targeted at HIV reverse transcriptase, highlighting their structure-activity relationships, cellular pharmacology, and pharmacokinetics. The review pointed out the promise of several antiviral agents in the treatment of AIDS, emphasizing the need for continued research to harness their full therapeutic potential (Tan, Chu, & Boudinot, 1999).
Mechanistic Insights from Fluorine Substitution on Nucleotide Analogs
The review on the mechanistic consequences of fluorine substitution on cytidine nucleotide analogs sheds light on the nuanced effects such modifications have on antiviral activity and toxicity patterns. Specifically, the research discusses the impact of fluorine at different positions of nucleotide analogs, providing valuable insights for the development of more effective antiviral agents with enhanced potency and selectivity against HIV-1. This highlights the importance of small molecular modifications in significantly altering the efficacy and safety profile of nucleoside analogs (Ray et al., 2003).
properties
IUPAC Name |
[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRAFOPTSTNLL-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Record name | 2',3'-DIDEOXYADENOSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023771 | |
Record name | 2',3'-Dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2',3'-dideoxyadenosine is an off-white powder. (NTP, 1992) | |
Record name | 2',3'-DIDEOXYADENOSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992), H2O 3.4-5.1 (mg/mL), Buffer, pH4 4.8-9.6 (mg/mL), Buffer, pH9 3.2-4.8 (mg/mL), EtOH 1.6-2.0 (mg/mL), DMA 2.6-3.4 (mg/mL), DMSO 3.3-5.0 (mg/mL), CHCL3 < 0.7 (mg/mL), EtOAc < 0.7 (mg/mL), t-BuOH < 0.7 (mg/mL) | |
Record name | 2',3'-DIDEOXYADENOSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIDEOXYADENOSINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/98700%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
2',3'-Dideoxyadenosine | |
CAS RN |
4097-22-7 | |
Record name | 2',3'-DIDEOXYADENOSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dideoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4097-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dideoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-dideoxyadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIDEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q86AH641A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
358 to 363 °F (NTP, 1992) | |
Record name | 2',3'-DIDEOXYADENOSINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20176 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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